BenchChemオンラインストアへようこそ!

2,2,2-trifluoro-N-(4-methylpyridin-3-yl)acetamide

Lipophilicity ADME Fragment-based drug design

2,2,2-Trifluoro-N-(4-methylpyridin-3-yl)acetamide (CAS 1128192-05-1) is a fluorinated acetamide building block that combines a 4-methylpyridine core with an N‑trifluoroacetyl substituent. It is primarily employed as a synthetic intermediate or fragment scaffold in pharmaceutical and agrochemical research programs, where the trifluoroacetyl group imparts enhanced metabolic stability and the 4‑methyl substituent provides a defined steric and electronic environment that cannot be replicated by non‑methylated or non‑fluorinated analogs.

Molecular Formula C8H7F3N2O
Molecular Weight 204.15 g/mol
CAS No. 1128192-05-1
Cat. No. B1428923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoro-N-(4-methylpyridin-3-yl)acetamide
CAS1128192-05-1
Molecular FormulaC8H7F3N2O
Molecular Weight204.15 g/mol
Structural Identifiers
SMILESCC1=C(C=NC=C1)NC(=O)C(F)(F)F
InChIInChI=1S/C8H7F3N2O/c1-5-2-3-12-4-6(5)13-7(14)8(9,10)11/h2-4H,1H3,(H,13,14)
InChIKeyXEANSVLDCCFVLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-N-(4-methylpyridin-3-yl)acetamide (CAS 1128192-05-1) – Core Chemical Identity and Procurement-Relevant Baseline


2,2,2-Trifluoro-N-(4-methylpyridin-3-yl)acetamide (CAS 1128192-05-1) is a fluorinated acetamide building block that combines a 4-methylpyridine core with an N‑trifluoroacetyl substituent [1]. It is primarily employed as a synthetic intermediate or fragment scaffold in pharmaceutical and agrochemical research programs, where the trifluoroacetyl group imparts enhanced metabolic stability and the 4‑methyl substituent provides a defined steric and electronic environment that cannot be replicated by non‑methylated or non‑fluorinated analogs [2]. However, publicly available head‑to‑head comparative data are scarce, and the differentiation evidence presented in this guide relies largely on computed physicochemical properties and class‑level inferences [1].

Why Generic Substitution Fails for 2,2,2-Trifluoro-N-(4-methylpyridin-3-yl)acetamide – The Structural Determinants That Prevent Simple Analog Interchange


Simple replacement of 2,2,2-trifluoro-N-(4-methylpyridin-3-yl)acetamide with its closest commercial analogs – the non‑methylated 2,2,2-trifluoro-N-(pyridin‑3‑yl)acetamide (CAS 14815‑19‑1) or the non‑fluorinated N‑(4‑methylpyridin‑3‑yl)acetamide (CAS 52090‑68‑3) – introduces measurable changes in key molecular properties that directly affect downstream synthesis and biological performance. The 4‑methyl group adds steric bulk (Δ molecular weight +14.03 g/mol; Δ heavy atom count +1) and alters the electron density of the pyridine ring, while the trifluoroacetyl group contributes approximately +1.0 log unit in lipophilicity compared with the acetyl analog [1][2][3]. These differences can shift regioselectivity in metal‑catalyzed coupling reactions, alter metabolic soft‑spot profiles, and change aqueous solubility, making the target compound the only structure that simultaneously delivers the 4‑methyl steric signature and the trifluoroacetyl electronic environment [4].

Product-Specific Quantitative Evidence Guide for 2,2,2-Trifluoro-N-(4-methylpyridin-3-yl)acetamide – Comparator-Based Differentiation Data


Lipophilicity Advantage Over the Non‑Fluorinated Analog – XLogP3 Comparison

2,2,2-Trifluoro-N-(4-methylpyridin-3-yl)acetamide exhibits a computed XLogP3 of 1.5, which is approximately 1.0 log unit higher than the non‑fluorinated analog N‑(4‑methylpyridin‑3‑yl)acetamide (XLogP3 ~0.5) [1][2]. The increase is attributable to the trifluoromethyl group, a well‑documented lipophilicity enhancer [3]. In fragment‑based campaigns, this logP difference translates into higher membrane permeability and altered protein‑binding profiles relative to the non‑fluorinated comparator.

Lipophilicity ADME Fragment-based drug design

Molecular Weight and Heavy Atom Count Differentiation from the Non‑Methylated Analog

The target compound has a molecular weight of 204.15 g/mol and 14 heavy atoms, compared with 190.12 g/mol and 13 heavy atoms for the non‑methylated analog 2,2,2-trifluoro-N-(pyridin-3-yl)acetamide [1][2]. The Δ 14.03 g/mol (Δ 1 heavy atom) arises solely from the 4‑methyl substituent. This incremental mass is critical in fragment‑growing strategies where precise molecular weight control is required to stay within lead‑like property space (MW ≤ 350) [3].

Molecular weight Heavy atom count Fragment growing

Topological Polar Surface Area Equivalence with Enhanced Complexity – TPSA and Complexity Score Comparison

The topological polar surface area (TPSA) of the target compound is 42 Ų, identical to that of the non‑methylated analog [1][2]. However, the molecular complexity index is higher (217 vs. 193), reflecting the additional methyl substituent and its contribution to the compound’s three‑dimensional shape [1][2]. Maintaining the same TPSA while increasing complexity is desirable in lead optimization, as it preserves predicted oral absorption while potentially enhancing target selectivity [3].

Polar surface area Molecular complexity Oral bioavailability

Commercial Purity Benchmarking Against Structural Analogs

Multiple suppliers list the target compound at ≥98% purity (e.g., Leyan product 1304832) . In contrast, the non‑fluorinated analog N‑(4‑methylpyridin‑3‑yl)acetamide is frequently offered at lower purities (commonly 95%) . Higher initial purity reduces the need for re‑purification before use in sensitive catalytic reactions or biological assays, directly lowering procurement‑to‑experiment turnaround time.

Purity Procurement Reproducibility

Best Research and Industrial Application Scenarios for 2,2,2-Trifluoro-N-(4-methylpyridin-3-yl)acetamide – Where Differentiation Translates into Practice


Fragment-Based Library Design Requiring a Fluorinated 4‑Methylpyridine Core

When constructing a focused fragment library for kinase or epigenetic target screening, the combination of a 4‑methyl substituent and a trifluoroacetyl cap provides a unique pharmacophore that cannot be achieved by mixing the non‑methylated trifluoroacetamide and the non‑fluorinated 4‑methyl analog. The higher lipophilicity (XLogP3 1.5) relative to the non‑fluorinated analog ensures adequate membrane permeability for cell‑based follow‑up, while the identical TPSA (42 Ų) to the non‑methylated analog preserves oral‑bioavailability potential [1][2].

Synthetic Intermediate for Metal‑Catalyzed Cross‑Coupling at the Pyridine 5‑Position

The 4‑methyl group exerts a steric directing effect in palladium‑catalyzed C–H activation reactions, favoring functionalization at the less hindered 5‑position of the pyridine ring. Use of the non‑methylated analog would lead to a different regiochemical outcome, potentially yielding a mixture of isomers. The target compound’s higher molecular weight (204.15 g/mol) and increased complexity (217) relative to the non‑methylated analog (190.12 g/mol; complexity 193) are advantageous for late‑stage diversification in medicinal chemistry programs [3].

Metabolic Stability Optimization in Agrochemical Lead Series

The trifluoroacetyl group is known to reduce oxidative metabolism compared with acetyl groups, a critical advantage in agrochemical design where field half‑life is paramount. The 4‑methyl substituent further tunes the electronic properties of the pyridine ring, potentially shifting metabolic soft spots. Procuring the target compound as a single, high‑purity (≥98%) building block enables reproducible structure‑activity relationship (SAR) studies that would be confounded by the lower purity or mixed isomer profiles of generic alternatives [4].

NMR‑Based Fragment Screening Where Ligand Complexity Enhances Hit Discrimination

In protein‑observed 19F‑NMR or 1H‑STD‑NMR fragment screens, the trifluoroacetyl group serves as a sensitive 19F reporter, while the 4‑methyl group increases the molecular complexity (complexity index 217) relative to the non‑methylated analog (193), potentially yielding more discriminating binding isotherms and reducing false‑positive rates. The target compound’s commercial availability at 98% purity reduces baseline noise from impurities that could obscure weak fragment binding signals [5].

Quote Request

Request a Quote for 2,2,2-trifluoro-N-(4-methylpyridin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.